
4-bromo-N'-(3-bromo-4,5-diethoxybenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-(3-bromo-4,5-diethoxybenzylidene)benzenesulfonohydrazide, commonly known as BBBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBSH is a hydrazide derivative that has a sulfonohydrazide group attached to a benzene ring, which makes it an interesting compound for research purposes.
Mecanismo De Acción
The mechanism of action of BBBSH is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis. BBBSH also acts as a fluorescent probe for detecting metal ions by chelating with the metal ions and forming a complex.
Biochemical and Physiological Effects:
BBBSH has been shown to have anticancer properties by inhibiting the growth of cancer cells. BBBSH induces apoptosis in cancer cells by activating the caspase pathway. BBBSH has also been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of BBBSH is its ability to inhibit the growth of cancer cells and induce apoptosis. BBBSH can be used as a potential candidate for cancer therapy. BBBSH also has fluorescent properties, which makes it a useful probe for detecting metal ions. One of the limitations of BBBSH is its low solubility in water, which makes it challenging to use in biological experiments.
Direcciones Futuras
There are several future directions for the research on BBBSH. One of the potential applications of BBBSH is in the field of cancer therapy. Further studies are needed to determine the efficacy of BBBSH in treating different types of cancers. BBBSH can also be studied for its potential application in the field of sensors, where it can be used as a fluorescent probe for detecting metal ions. Further studies are also needed to improve the solubility of BBBSH in water, which can make it more suitable for biological experiments.
Conclusion:
In conclusion, BBBSH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBBSH has been studied extensively for its anticancer properties and its ability to act as a fluorescent probe for detecting metal ions. Further studies are needed to determine the efficacy of BBBSH in treating different types of cancers and to improve its solubility in water. BBBSH has the potential to be a useful compound for various applications in the future.
Métodos De Síntesis
The synthesis of BBBSH involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-bromo benzenesulfonyl hydrazide in the presence of a catalyst. The reaction yields BBBSH as a yellow solid, which can be purified by recrystallization. The purity of BBBSH can be confirmed by various spectroscopic techniques, such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
BBBSH has been studied extensively for its potential applications in various fields. One of the significant applications of BBBSH is in the field of medicine, where it has been shown to have anticancer properties. BBBSH inhibits the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for cancer therapy. BBBSH has also been studied for its potential application in the field of sensors, where it can be used as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O4S/c1-3-24-16-10-12(9-15(19)17(16)25-4-2)11-20-21-26(22,23)14-7-5-13(18)6-8-14/h5-11,21H,3-4H2,1-2H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDWKEMIQNOJEA-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]benzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
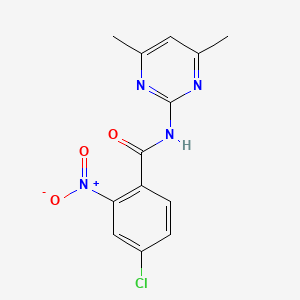
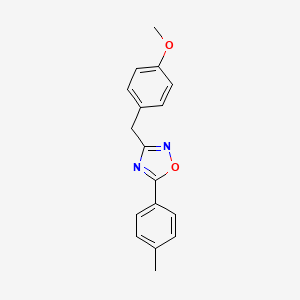
![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)
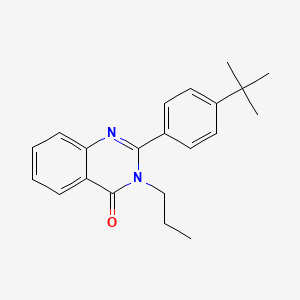
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)
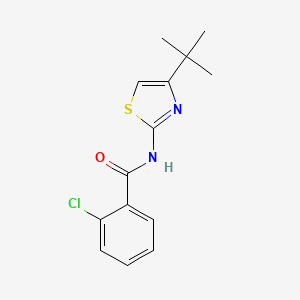
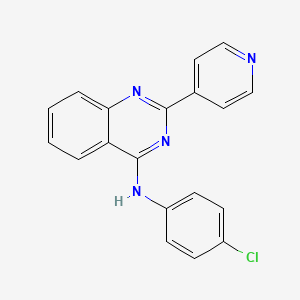

![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)